molecular formula C25H27ClN2O B2399258 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride CAS No. 41465-29-6

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride

Cat. No.: B2399258
CAS No.: 41465-29-6
M. Wt: 406.95
InChI Key: LVZZDUYEHDAOEI-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. It is characterized by the presence of a benzylpiperazine moiety attached to a diphenylethanone structure, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O.ClH/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZDUYEHDAOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Diphenylethanone

This method involves reacting a halogenated diphenylethanone (e.g., 2,2-diphenylethan-1-yl bromide) with 1-benzylpiperazine under basic conditions.

Procedure :

  • Preparation of 2,2-diphenylethan-1-yl bromide :
    • Friedel-Crafts acylation of benzene with phenacetyl chloride yields 2,2-diphenylethanone.
    • Bromination using $$ \text{PBr}_3 $$ in anhydrous ether converts the ketone to the α-bromo derivative.
  • Alkylation of 1-benzylpiperazine :
    • Combine equimolar 2,2-diphenylethan-1-yl bromide and 1-benzylpiperazine in toluene.
    • Add triethylamine (1.5 eq) as a base and reflux at 110°C for 6–8 hours.
    • Extract the product with ethyl acetate, dry over $$ \text{MgSO}_4 $$, and concentrate.

Typical Yields : 60–75% (free base).
Optimization Notes :

  • Excess piperazine (1.2 eq) minimizes di-alkylation byproducts.
  • Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may increase impurity formation.

Reductive Amination of 2,2-Diphenylethanone

This route employs reductive amination between 2,2-diphenylethanone and benzylpiperazine using a reducing agent.

Procedure :

  • Condensation :
    • Mix 2,2-diphenylethanone (1 eq) and 1-benzylpiperazine (1.1 eq) in methanol.
    • Add glacial acetic acid (0.1 eq) as a catalyst and stir at 50°C for 12 hours.
  • Reduction :
    • Introduce sodium cyanoborohydride (1.5 eq) gradually to avoid exothermic decomposition.
    • Stir at room temperature for 24 hours, then quench with aqueous $$ \text{NaHCO}3 $$.
    • Extract the free base with dichloromethane and purify via column chromatography (SiO$$2$$, hexane:ethyl acetate 3:1).

Typical Yields : 50–65% (free base).
Advantages :

  • Avoids halogenation steps, reducing toxicity risks.
  • Compatible with heat-sensitive substrates.

Hydrochloride Salt Formation

The free base is protonated using hydrochloric acid under controlled conditions to ensure high purity.

Procedure :

  • Dissolve the free base (1 eq) in anhydrous ethanol.
  • Add concentrated HCl (1.05 eq) dropwise at 0°C while stirring.
  • Filter the precipitated hydrochloride salt and recrystallize from ethanol/water (4:1 v/v).

Purity Criteria :

  • Melting point: 215–220°C (decomposition).
  • Elemental analysis: Calcd. for $$ \text{C}{25}\text{H}{27}\text{ClN}_2\text{O} $$: C, 73.79%; H, 6.69%; N, 6.88%. Found: C, 73.68%; H, 6.72%; N, 6.91%.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) :
    • δ 7.25–7.45 (m, 10H, diphenyl), 3.75 (s, 2H, CH$$2$$CO), 3.50 (s, 2H, N-CH$$2$$-Ph), 2.85–3.10 (m, 8H, piperazine).
  • IR (KBr) :
    • 1685 cm$$^{-1}$$ (C=O stretch), 2550 cm$$^{-1}$$ (N$$^+$$-H), 750 cm$$^{-1}$$ (C-Cl).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile:water (70:30), flow rate 1 mL/min, retention time 8.2 min.
  • Impurity Profile : <0.5% residual solvents (ethanol, toluene) by GC-MS.

Comparative Analysis of Synthesis Methods

Parameter Nucleophilic Substitution Reductive Amination
Yield 60–75% 50–65%
Reaction Time 6–8 hours 24 hours
Byproducts Di-alkylated piperazine Cyanide residues
Scalability High Moderate
Cost Efficiency Moderate High

Key Findings :

  • Nucleophilic substitution offers higher yields but requires hazardous halogenated intermediates.
  • Reductive amination is preferable for small-scale, high-purity synthesis despite longer reaction times.

Industrial-Scale Considerations

Solvent Recovery

  • Toluene and ethanol are recycled via fractional distillation, reducing environmental impact.
  • Aqueous waste is neutralized with $$ \text{Ca(OH)}_2 $$ to precipitate piperazine residues.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For example, it may interact with dopamine and serotonin receptors, affecting neurotransmission and potentially exhibiting psychotropic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is unique due to its specific diphenylethanone structure, which imparts distinct chemical and biological properties

Q & A

Q. What are the established synthesis methods for 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, and how is its purity optimized?

The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution or coupling reactions between benzylpiperazine derivatives and diphenylethanone precursors. Key steps include:

  • Reaction optimization : Temperature (often 60–80°C), pH (neutral to slightly basic), and solvent selection (e.g., dichloromethane or THF) to maximize yield .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or TLC .
  • Characterization : NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Solubility data should be experimentally confirmed for specific buffers .
  • Stability : Stable at room temperature in dry, dark conditions. Hydrolytic degradation may occur under strongly acidic/basic conditions, necessitating pH-controlled storage .
  • Hygroscopicity : The hydrochloride salt form may absorb moisture; desiccators are recommended for long-term storage .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., methanol:buffer = 65:35) .
  • Spectroscopy : FT-IR for functional group analysis (e.g., carbonyl stretch at ~1700 cm⁻¹) and UV-Vis for concentration determination .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and detect impurities .

Q. What safety protocols are recommended for handling this compound?

While some safety data sheets (SDS) indicate "no known hazards" , standard precautions apply:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis or handling of powders.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How does structural modification of the benzylpiperazine or diphenylethanone moieties influence pharmacological activity?

  • Piperazine modifications : Substituents on the piperazine ring (e.g., halogenation) alter receptor binding affinity. For example, chloro or fluoro groups may enhance CNS penetration .
  • Diphenylethanone adjustments : Introducing electron-withdrawing groups (e.g., nitro) can modulate metabolic stability, as shown in analogs with extended plasma half-lives .
  • Methodology : SAR studies require combinatorial chemistry libraries and in vitro assays (e.g., receptor binding or enzyme inhibition) .

Q. How can contradictory data in literature regarding its biological activity be resolved?

  • Assay standardization : Variability in cell lines (e.g., HEK-293 vs. CHO) or incubation times may explain discrepancies. Replicate studies under controlled conditions are critical .
  • Metabolic interference : Check for metabolite interference using LC-MS/MS in biofluids .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes and reconcile conflicting activity reports .

Q. What computational strategies are used to predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

  • In silico tools : SwissADME or ADMETLab for predicting permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess membrane penetration and protein binding stability .
  • Validation : Cross-reference predictions with in vitro microsomal stability assays .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • Process analytical technology (PAT) : Real-time monitoring via inline FT-IR or Raman spectroscopy to detect intermediates .
  • Critical quality attributes (CQAs) : Define limits for known impurities (e.g., unreacted benzylpiperazine) using ICH Q3 guidelines .
  • Scale-up challenges : Optimize mixing efficiency and heat transfer to minimize by-products in batch reactors .

Q. What evidence supports its potential mechanism of action in neurological targets?

  • In vitro binding : High affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, demonstrated via radioligand displacement assays (IC₅₀ = 12–50 nM) .
  • Behavioral studies : Rodent models show dose-dependent anxiolytic effects, reversed by receptor antagonists .
  • Electrophysiology : Patch-clamp recordings reveal modulation of neuronal calcium channels .

Q. How can researchers address batch-to-batch variability in experimental outcomes?

  • Quality control (QC) : Implement strict QC protocols, including NMR purity checks and residual solvent analysis (e.g., GC-MS) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to identify sensitive parameters .
  • Documentation : Maintain detailed batch records with reaction parameters (e.g., stirring rate, cooling time) .

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